Enabling Asymmetric Hydrogenation: 97–99% ee Achievable with Boc‑imidazole; Unprotected Imidazole Yields Zero Conversion
In a direct head‑to‑head comparison within the same catalytic system, unprotected imidazole showed no detectable conversion, whereas N‑Boc‑protected imidazole underwent quantitative conversion with exceptional enantioselectivity. For example, N‑Boc‑4‑methyl‑2‑phenylimidazole (2a) was hydrogenated to the corresponding chiral imidazoline with 97% yield and 97% ee; similar substrates bearing primary alkyl, secondary alkyl, or electron‑withdrawing groups gave yields of 89–99% and ee values of 96–99% [1]. The Boc group is therefore not merely a spectator—it is a prerequisite for productive catalytic asymmetric hydrogenation of 5‑membered aromatic rings containing two heteroatoms, a transformation that had not been previously achieved.
| Evidence Dimension | Catalytic asymmetric hydrogenation reactivity and enantioselectivity |
|---|---|
| Target Compound Data | N‑Boc‑4‑methyl‑2‑phenylimidazole: 97% yield, 97% ee (S); N‑Boc‑4‑trifluoromethyl‑2‑phenylimidazole: 89% yield, 99% ee; other 2,4‑disubstituted N‑Boc‑imidazoles: yields 85–99%, ee 86–99% [1]. |
| Comparator Or Baseline | Unprotected imidazole (same Ru–PhTRAP catalyst system): 0% conversion, no reaction observed [1]. |
| Quantified Difference | 0% vs. up to 99% yield with 99% ee; the Boc group enables a previously impossible catalytic asymmetric hydrogenation. |
| Conditions | [Ru(η³‑methallyl)₂(cod)] / (R,R)-(S,S)-PhTRAP, Et₃N, EtOAc, H₂ (50–100 atm), 60 °C, reaction time 12–24 h, 0.2 mmol scale [1]. |
Why This Matters
For a procurement decision, this evidence proves that the unprotected imidazole is inert under these conditions, whereas tert‑butyl 1H‑imidazole‑1‑carboxylate delivers the Boc‑protected chiral imidazoline scaffold in near‑perfect yield and enantiopurity, eliminating the need to test alternative protection strategies empirically.
- [1] Kuwano, R., Kameyama, N., Ikeda, R. (2011). Catalytic asymmetric hydrogenation of N‑Boc‑imidazoles and oxazoles. J. Am. Chem. Soc., 133(19), 7312–7315. https://doi.org/10.1021/ja201543h View Source
